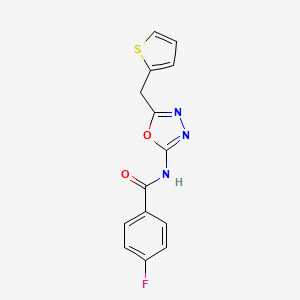
4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10FN3O2S and its molecular weight is 303.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
The compound contains a thiophene and an oxadiazole ring. Compounds containing these moieties are known to exhibit diverse biological activities . .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, many thiophene derivatives are known to interact with enzymes or receptors, modulating their activity .
Biochemical pathways
Again, this would depend on the specific target of the compound. Thiophene derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
生物活性
The compound 4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a fluorinated benzamide core attached to a thiophenylmethyl group and an oxadiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD |
| N-(4-(3-Methoxyphenyl) acryloyl) phenyl | HCT116 (Colon Cancer) | 0.67 |
| 2-(4-Chlorophenyl)-5-(4-Fluorophenyl)-1,3,4-oxadiazole | K562 (Leukemia) | 1.18 |
The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with various cellular pathways. For example, studies indicate that oxadiazoles can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of kinases involved in cancer progression.
- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at specific phases, preventing tumor growth.
Case Studies
Several studies have evaluated the cytotoxic effects of oxadiazole derivatives:
- Zhang et al. (2023) reported that a related oxadiazole compound demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard treatments like staurosporine .
- Adimule et al. (2016) synthesized a series of oxadiazole derivatives and found that those with thiophene substitutions exhibited enhanced cytotoxicity against various cancer lines .
属性
IUPAC Name |
4-fluoro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)13(19)16-14-18-17-12(20-14)8-11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNDKLVHOLVHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














